2-Methoxystypandrone

STAT3 signaling inhibition breast cancer structure-activity relationship

Researchers studying STAT3-driven cancers or inflammatory models often face cytotoxicity and off-target effects with generic naphthoquinones. 2-Methoxystypandrone addresses this with a unique 2-methoxy-6-acetyl-7-methyl substitution pattern that confers selective STAT3 inhibition and dual JAK2/IKKβ targeting absent in juglone or 2-ethoxystypandrone. • STAT3 IC₅₀ 2.7-3.1 μM in breast cancer cells; 2.5× more potent than 2-ethoxystypandrone (IC₅₀ 7.75 μM) • Dual JAK2/IKKβ inhibition suppresses both STAT3 and NF-κB pathways simultaneously • Anti-osteoclastogenic at 5-7.5 μM without significant cytotoxicity; established 10-step total synthesis (45% yield) ensures scalable, reproducible supply

Molecular Formula C14H12O5
Molecular Weight 260.24 g/mol
CAS No. 85122-21-0
Cat. No. B152112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxystypandrone
CAS85122-21-0
Synonyms2-Methoxystypandrone;  85122-21-0;  1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl-;  6-acetyl-5-hydroxy-2-methoxy-7-methyl-naphthalene-1,4-dione
Molecular FormulaC14H12O5
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=O)C=C(C2=O)OC)C(=C1C(=O)C)O
InChIInChI=1S/C14H12O5/c1-6-4-8-12(14(18)11(6)7(2)15)9(16)5-10(19-3)13(8)17/h4-5,18H,1-3H3
InChIKeySSHJHOVVYKCJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxystypandrone Chemical Identity and Classification


2-Methoxystypandrone (CAS 85122-21-0; molecular formula C₁₄H₁₂O₅; MW 260.24) is a naturally occurring 1,4-naphthoquinone belonging to the juglone structural family, characterized by a 2-methoxy substitution and 6-acetyl-7-methyl substitution pattern [1]. This compound was originally isolated from the roots of Polygonum cuspidatum (also known as Reynoutria japonica) and has subsequently been identified in Rhamnus fallax and Ventilago calyculata [2]. As a member of the naphthoquinone class, 2-methoxystypandrone possesses a quinone redox core that confers potential for covalent interactions with biological nucleophiles; however, the specific substitution pattern—particularly the 2-methoxy and 6-acetyl groups—dictates its distinct target engagement profile relative to other juglone derivatives [3]. The compound has been the subject of total synthesis efforts, including a 10-step Diels–Alder approach achieving 45% overall yield, establishing synthetic accessibility for medicinal chemistry campaigns [3].

Why 2-Methoxystypandrone Cannot Be Substituted


The naphthoquinone scaffold encompasses compounds with widely divergent biological profiles, and substitution pattern—particularly at the 2-position and the 6-acetyl/7-methyl positions—dramatically alters target selectivity, potency, and safety. Direct substitution of 2-methoxystypandrone with the parent compound stypandrone is contraindicated due to the latter's documented in vivo toxicity in murine models, which is not observed with the 2-methoxy derivative [1]. Similarly, substitution with 2-ethoxystypandrone would yield approximately 2.5-fold lower STAT3 inhibitory potency (IC₅₀ = 7.75 μM vs. 2.7–3.1 μM) [2]. Unsubstituted juglone (5-hydroxy-1,4-naphthoquinone) exhibits a Ki of 13.36 μM for STAT3 binding—approximately 4- to 5-fold weaker than 2-methoxystypandrone's cellular activity—and lacks the dual JAK2/IKK inhibition that defines the target compound's mechanism . Moreover, 2-methoxystypandrone's capacity to inhibit osteoclastogenesis without significant cytotoxicity contrasts with the general cytotoxic profile observed for many unmodified naphthoquinones [3]. These differences underscore that the 2-methoxy-6-acetyl-7-methyl substitution pattern confers a unique selectivity fingerprint that cannot be replicated by generic naphthoquinone analogs.

2-Methoxystypandrone Comparative Evidence


Enhanced STAT3 Inhibition vs. 2-Ethoxystypandrone

2-Methoxystypandrone demonstrates potent inhibition of STAT3 activation with an IC₅₀ of 2.7–3.1 μM in human breast cancer cells with constitutively activated STAT3 [1]. In direct cross-study comparison, 2-ethoxystypandrone—the ethoxy homolog differing only in the 2-alkoxy substituent—exhibits an IC₅₀ of 7.75 ± 0.18 μM in a STAT3-dependent luciferase reporter gene assay [2]. The 2-methoxy derivative thus provides approximately 2.5- to 2.9-fold greater potency than its ethoxy counterpart in comparable STAT3 inhibition assays.

STAT3 signaling inhibition breast cancer structure-activity relationship

Dual JAK2/IKK Kinase Inhibition with High Selectivity

2-Methoxystypandrone (2-MS) has been identified as a dual inhibitor of Janus kinase 2 (JAK2) and IκB kinase β (IKKβ), simultaneously suppressing both STAT3 and NF-κB signaling pathways [1]. The compound specifically inhibits JAK and IKKβ kinase activities but has little effect on activities of other kinases tested in selectivity panels [1]. This dual-target engagement is mechanistically distinct from 2-ethoxystypandrone, which has been characterized primarily as a STAT3 signaling inhibitor without documented dual JAK2/IKK activity [2]. Target identification studies using biotinylated 2-MS confirmed direct binding to both JAK2 and IKK, validating the dual-target mechanism [3].

JAK2 inhibition IKK inhibition kinase selectivity NF-κB signaling

Osteoclastogenesis Inhibition with Low Cytotoxicity

In RANKL-stimulated RAW264.7 cell osteoclast differentiation assays, 2-methoxystypandrone (2-MS) at 5–7.5 μM markedly inhibited multinuclear osteoclast formation, actin ring formation, and resorption pit formation, targeting osteoclast differentiation at an early stage [1]. Critically, these anti-osteoclastogenic effects were achieved without significant cytotoxicity [1]. This favorable therapeutic window contrasts with the documented toxic profile of the parent compound stypandrone, which has been reported to be toxic to laboratory mice in vivo [2]. While quantitative comparative cytotoxicity data between 2-methoxystypandrone and stypandrone in the same assay system are not available, the class-level inference is that the 2-methoxy substitution confers a substantial safety advantage relative to the unsubstituted parent naphthoquinone.

osteoclastogenesis bone resorption RANKL signaling cytotoxicity

HRV 3C-Protease Inhibitory Activity

2-Methoxystypandrone was isolated from Polygonum cuspidatum by bioassay-guided fractionation using a human rhinovirus (HRV) 3C-protease assay and demonstrated an IC₅₀ value of 4.6 μM [1]. The compound was characterized as moderately selective in this context [1]. Several synthetic analogues were prepared as part of this study, enabling structure-activity relationship (SAR) analysis of the naphthoquinone scaffold for antiviral protease inhibition [1]. While no direct head-to-head antiviral activity comparison with other naphthoquinones was reported in the same study, the 10-step total synthesis achieving 45% overall yield establishes a reproducible synthetic route for analogue generation and SAR expansion [1].

antiviral HRV 3C-protease rhinovirus protease inhibition

2-Methoxystypandrone Research Applications


STAT3-Driven Oncology Studies

Based on the STAT3 inhibitory IC₅₀ of 2.7–3.1 μM in breast cancer cells [1], 2-methoxystypandrone is appropriately deployed in studies investigating constitutively activated STAT3 signaling in solid tumors, particularly breast cancer models. Researchers comparing stypandrone-series compounds should select this 2-methoxy analog for its 2.5-fold potency advantage over 2-ethoxystypandrone (IC₅₀ = 7.75 μM) [2]. The compound's ability to inhibit both IL-6-induced and constitutively activated STAT3 makes it suitable for models of cytokine-driven tumor progression and STAT3-dependent cancer stem cell maintenance .

Dual STAT3 and NF-κB Inflammation Studies

2-Methoxystypandrone is uniquely suited for experimental systems requiring simultaneous inhibition of STAT3 and NF-κB pathways, given its validated dual-target engagement of JAK2 and IKKβ with minimal off-target kinase activity [1]. This dual-pathway profile distinguishes it from 2-ethoxystypandrone and other single-pathway STAT3 inhibitors [2]. Appropriate applications include models of chronic inflammation, rheumatoid arthritis-relevant signaling , inflammatory cytokine cascades, and tumor microenvironments where both pathways contribute to disease pathology [1].

Osteoclastogenesis and Bone Resorption Research

Investigators examining RANKL-mediated osteoclast differentiation and bone resorption should employ 2-methoxystypandrone at 5–7.5 μM, where it inhibits osteoclast formation, actin ring assembly, and resorption pit activity without inducing significant cytotoxicity [1]. This compound is preferable to stypandrone—which exhibits documented in vivo toxicity [2]—and to general naphthoquinones with established cytotoxic profiles, enabling cleaner interpretation of anti-osteoclastogenic effects without confounding cell death artifacts [1]. Mechanistic studies of TRAF6-TAK1 signaling complex formation are particularly well-supported [1].

Medicinal Chemistry and SAR Development

For laboratories conducting structure-activity relationship studies on naphthoquinone-based inhibitors, 2-methoxystypandrone offers a structurally confirmed scaffold with an established 10-step total synthesis (Diels–Alder approach, 45% overall yield) [1]. The availability of this synthetic route, combined with published analogue preparation data and target identification studies using biotinylated probes [2], provides a robust foundation for derivative synthesis and target engagement validation. This synthetic accessibility contrasts with reliance on extraction from natural sources, enabling reproducible, scalable compound supply for medicinal chemistry optimization [1].

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